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Compound of Interest

Compound Name: Jmv 167

cat. No.: B1672972

Quantitative Pharmacological Data

The pharmacological effects of IMV 180 are primarily mediated through its interaction with the
cholecystokinin A (CCKA) receptor. Its activity is characterized by a distinct affinity and
functional outcome depending on the conformational state of the receptor.

Table 1: Binding Affinity of JMV 180 for CCKA Receptors
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Table 2: Functional Potency and Efficacy of JIMV 180
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Mechanism of Action and Signaling Pathways

JMV 180 exhibits a unique dualistic mechanism of action at the CCKA receptor. It acts as a

partial agonist at high-affinity CCKA receptors, which are responsible for stimulating

physiological responses like amylase secretion at low concentrations. Conversely, it behaves

as a competitive antagonist at low-affinity CCKA receptors, which are typically engaged at

higher ligand concentrations and can mediate inhibitory effects. This differential activity makes

JMV 180 a valuable tool for dissecting the physiological roles of different CCK receptor states.

The signaling pathways activated by JMV 180 are complex. At high-affinity receptors, it

stimulates phospholipase C (PLC) to a lesser extent than the full agonist CCK-8, consistent

with its partial agonist profile for amylase release. Interestingly, JMV 180 has been shown to

mobilize intracellular calcium, a process linked to the occupation of low-affinity receptors. Some

evidence suggests that JIMV 180 may also induce calcium release from an inositol

trisphosphate (IP_3)-independent intracellular pool.
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Below is a diagram illustrating the proposed differential signaling of JIMV 180 at high- and low-
affinity CCKA receptors.
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Figure 1: Proposed differential signaling pathways of JMV 180.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological profile
of compounds like JMV 180. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of IMV 180 for CCKA receptors.
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o Cell/Tissue Preparation: Isolate pancreatic acini or use a cell line expressing CCKA
receptors. Prepare a membrane fraction by homogenization and centrifugation.

o Assay Buffer: Use a buffer such as 50 mM Tris-HCI (pH 7.4) containing 5 mM MgClz, 1 mM
EGTA, and 0.1% BSA.

 Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration
of a radiolabeled CCK analog (e.qg., 2°I-CCK-8) and varying concentrations of JMV 180.

o Equilibrium: Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach
equilibrium (e.g., 60 minutes).

» Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

e Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound
radioligand.

e Quantification: Measure the radioactivity retained on the filters using a gamma counter.

o Data Analysis: Determine the I1Cso value of IMV 180 and calculate the K_i using the Cheng-
Prusoff equation.

Amylase Release Assay

This functional assay measures the ability of IMV 180 to stimulate enzyme secretion from
pancreatic acini.

« Acinar Preparation: Isolate pancreatic acini from rat or rabbit pancreas by collagenase
digestion.

¢ Incubation Medium: Use a physiological salt solution (e.g., HEPES-Ringer buffer)
supplemented with essential amino acids and 0.1% BSA.

o Stimulation: Incubate aliquots of the acinar suspension with varying concentrations of JIMV
180 or CCK-8 (as a positive control) at 37°C for 30 minutes.

e Separation: Centrifuge the samples to pellet the acini.
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o Sample Collection: Collect the supernatant, which contains the secreted amylase.

o Amylase Activity Measurement: Determine the amylase activity in the supernatant using a
commercial amylase assay kit, typically based on the cleavage of a chromogenic substrate.

o Data Analysis: Express the amount of amylase released as a percentage of the total
amylase content in the acini. Plot the dose-response curve to determine the ECso and
maximal response.

Intracellular Calcium Mobilization Assay

This assay assesses the effect of IMV 180 on intracellular calcium levels.

» Cell Loading: Incubate isolated pancreatic acini or CCKA receptor-expressing cells with a
calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), in a suitable
buffer.

e Washing: Wash the cells to remove extracellular dye.

o Measurement: Place the cells in a fluorometer or on a fluorescence microscope equipped for
ratiometric imaging.

» Stimulation: Add varying concentrations of JMV 180 or a control agonist to the cells.

» Fluorescence Reading: Continuously record the fluorescence intensity at two excitation
wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g.,
510 nm).

» Data Analysis: Calculate the ratio of the fluorescence intensities (340/380 nm), which is
proportional to the intracellular calcium concentration. Determine the peak response and the
ECso value.

The following diagram illustrates a typical workflow for an in vitro pharmacological assessment.
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Figure 2: General workflow for in vitro pharmacological characterization.

In Vivo Pharmacology

The in vivo effects of IMV 180 are consistent with its in vitro profile. In rabbits, JMV 180 acts as
an antagonist of CCK-8-induced gallbladder contraction. The species-specific differences
observed in vitro, with IMV 180 acting as a partial agonist in rats and a full agonist in mice for
amylase release, suggest that its in vivo effects on pancreatic secretion are also likely to vary
between species. There is a lack of comprehensive public data on the in vivo effects of IMV

180 on food intake and its pharmacokinetic properties.

Conclusion

JMV 180 is a pharmacologically complex peptide that has been instrumental in elucidating the
roles of different CCKA receptor states. Its profile as a partial agonist at high-affinity receptors
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and an antagonist at low-affinity receptors provides a unique tool for studying cholecystokinin
physiology. Further research is warranted to fully characterize its in vivo effects and
pharmacokinetic profile, which will enhance its utility as a research tool and inform the
development of novel CCK receptor-targeted therapeutics.

 To cite this document: BenchChem. [Pharmacological profile of Jmv 167]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672972#pharmacological-profile-of-jmv-167]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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